molecular formula C19H36O3 B14556345 Methyl (6-undecyloxan-2-yl)acetate CAS No. 62136-70-3

Methyl (6-undecyloxan-2-yl)acetate

Cat. No.: B14556345
CAS No.: 62136-70-3
M. Wt: 312.5 g/mol
InChI Key: JNEPIYFXDOOPQW-UHFFFAOYSA-N
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Description

Methyl (6-undecyloxan-2-yl)acetate is a methyl ester derivative featuring a substituted oxane (tetrahydropyran) ring with an undecyloxy (C11H23O) group at the 6-position.

Properties

CAS No.

62136-70-3

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 2-(6-undecyloxan-2-yl)acetate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(22-17)16-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

JNEPIYFXDOOPQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CCCC(O1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (6-undecyloxan-2-yl)acetate can be synthesized through the esterification reaction between 6-undecyloxan-2-ylacetic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-undecyloxan-2-yl)acetate, like other esters, undergoes several types of chemical reactions:

    Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding the corresponding carboxylic acid and alcohol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

Major Products Formed

    Hydrolysis: 6-undecyloxan-2-ylacetic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: 6-undecyloxan-2-ylmethanol.

Scientific Research Applications

Methyl (6-undecyloxan-2-yl)acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (6-undecyloxan-2-yl)acetate involves its hydrolysis to release 6-undecyloxan-2-ylacetic acid and methanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This process is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways .

Comparison with Similar Compounds

Methyl Esters with Substituted Oxane Rings

  • Methyl 2-(...6-methyloxan-2-yl)acetate (C22H26O8, MW: 418.44 g/mol):
    This natural product derivative contains a 6-methyloxane ring and dihydroxy-phenyl groups. Its polar substituents contrast with the hydrophobic undecyloxy chain in the target compound, suggesting divergent applications (e.g., natural product isolation vs. lipid-soluble formulations) .

  • Hexadecyl-2-(acetylamino)-2-deoxy-3,4,6-triacetate (C32H53NO9): A hexadecyl-substituted glucopyranoside with acetylated hydroxyl groups. While both compounds have long alkyl chains, the glucopyranose core and acetylated groups impart distinct solubility and biochemical utility compared to the oxane-based target compound .

Methyl Esters with Aromatic Heterocycles

  • Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate (C12H12ClNO2, MW: 237.68 g/mol): An indole derivative with a chlorine substituent. The aromatic indole core enhances stability and electronic properties, making it suitable for pharmaceutical intermediates, whereas the target compound’s aliphatic oxane ring may favor industrial applications .
  • Methyl 2-(6-methylpyridin-2-yl)acetate (C9H11NO2, MW: 165.19 g/mol): A pyridine-based ester with a methyl group. The pyridine ring’s aromaticity and smaller substituents result in lower molecular weight and higher polarity compared to the target compound’s hydrophobic undecyloxy chain .

Methyl Esters with Agricultural and Industrial Relevance

  • Metsulfuron methyl ester (C14H15N5O6S): A sulfonylurea herbicide with a triazine ring.
  • Methyl acetate (C3H6O2, MW: 74.08 g/mol): A simple ester used as a solvent in paints and coatings.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl (6-undecyloxan-2-yl)acetate C18H34O4 314.46 6-undecyloxy oxane Surfactants, organic synthesis
Methyl 2-(6-methyloxan-2-yl)acetate C22H26O8 418.44 6-methyl oxane, dihydroxy Natural products
Methyl 2-(6-chloro-1H-indol-3-yl)acetate C12H12ClNO2 237.68 6-chloro indole Pharmaceutical intermediates
METHYL 2-(6-METHYLPYRIDIN-2-YL)ACETATE C9H11NO2 165.19 6-methyl pyridine Chemical synthesis

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